2-Methyl-2-(methylamino)propan-1-ol

描述

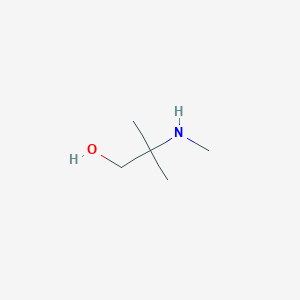

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHYBRZAQMRWQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329684 | |

| Record name | 2-methyl-2-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27646-80-6 | |

| Record name | 2-Methyl-2-(methylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27646-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-methylamino-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027646806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-2-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-2-METHYLAMINO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHE79J5KHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Studies and Reaction Kinetics of 2 Methyl 2 Methylamino Propan 1 Ol

The mechanistic pathways for reactions involving 2-Methyl-2-(methylamino)propan-1-ol are heavily influenced by the steric environment of its core carbon atom.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms at a molecular level. For compounds structurally similar to this compound, these methods have proven invaluable. nih.govwhiterose.ac.uk

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. For analogous amino alcohols, calculations are often performed using hybrid functionals like B3LYP or meta-exchange–correlation functionals such as M06-2X, combined with extensive basis sets like aug-cc-pVTZ. nih.govwhiterose.ac.uk These calculations are employed to determine the optimized geometries of reactants, transition states, and products, as well as to map out the potential energy surface of a reaction. nih.gov

By calculating the energy barriers associated with different reaction pathways, DFT can predict the likelihood and nature of various reactions. For instance, in oxidation reactions of similar amino alcohols, theoretical calculations have successfully predicted which C-H or N-H bonds are most susceptible to hydrogen abstraction by radicals. nih.govwhiterose.ac.uk This predictive capability is crucial for understanding how this compound would behave in the presence of various reactants, allowing for the anticipation of its role in nucleophilic substitution reactions.

The structure of this compound is central to its reactivity. The carbon atom bonded to the hydroxyl (-OH) group is a tertiary carbon, as it is also attached to two methyl groups and a methylamino group. This arrangement creates significant steric hindrance around the reaction center. libretexts.org This crowding impedes the backside attack required for a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile must approach the carbon atom from the side opposite the leaving group. chemguide.co.ukyoutube.com

Due to the substantial steric hindrance, nucleophilic substitution reactions at this tertiary center predominantly follow a unimolecular nucleophilic substitution (SN1) pathway. libretexts.orgchemist.sg The SN1 mechanism circumvents the need for a backside attack by proceeding in two steps: a slow, rate-determining step where the leaving group departs to form a stable tertiary carbocation, followed by a rapid attack on this planar intermediate by a nucleophile. libretexts.orgchemist.sgyoutube.com The formation of a relatively stable tertiary carbocation is a key factor that favors this mechanistic route. chemist.sg

| Computational Approach | Example Functional/Basis Set | Primary Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP / 6-311+G(d,p), M06-2X / aug-cc-pVTZ | Calculating optimized geometries and reaction energy barriers. | nih.govwhiterose.ac.uk |

Experimental Kinetic Studies

A defining feature of the SN1 mechanism is that the rate of the reaction is dependent only on the concentration of the substrate. libretexts.org The rate-limiting step is the unimolecular dissociation of the substrate, which does not involve the nucleophile. libretexts.org Consequently, the concentration of the nucleophile does not appear in the rate law, and the reaction follows first-order kinetics. libretexts.orgchemist.sg Experimental studies of analogous SN1 reactions confirm this rate independence, with an observed pseudo-first-order rate constant (kobs) for the disappearance of the substrate being approximately 0.02 s⁻¹ at 25°C. nih.gov

Mechanistic and Kinetic Insights into this compound Remain Elusive

A comprehensive review of scientific literature reveals a significant gap in the documented reaction kinetics and mechanistic details for the chemical compound this compound. Despite its known existence and availability from chemical suppliers, specific quantitative data on its reactivity, such as Hammett plot parameters, kinetic isotope effects, and detailed hydrolysis kinetics, are not publicly available.

While the principles of physical organic chemistry provide a framework for understanding the behavior of compounds like this compound, specific experimental data is crucial for a detailed analysis. This includes the application of the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. A Hammett plot for a reaction involving this compound would require a series of experiments with substituted analogues to determine the reaction constant (ρ). However, no such studies have been found in the surveyed literature.

Similarly, the kinetic isotope effect (KIE), a powerful tool for elucidating reaction mechanisms by examining the effect of isotopic substitution on reaction rates, has not been reported for this compound. The determination of a kH/kD value would offer insights into the rate-determining step of reactions involving this compound, but such experimental data is currently absent from the scientific record.

Furthermore, while the formation of carbocation intermediates is a common feature in the reactions of many organic compounds, including alcohols and amines, specific experimental confirmation of such intermediates in reactions of this compound is not documented. Techniques such as trapping experiments or spectroscopic observation would be necessary to confirm their existence and role in any proposed reaction mechanism.

The stability of this compound, particularly its hydrolysis kinetics under varying conditions, also remains uncharacterized in the available literature. Accelerated stability studies, which are crucial for determining the shelf-life and degradation pathways of chemical compounds, have not been published for this specific molecule. Such studies would involve monitoring the compound's degradation over time at various temperatures and pH levels to determine the kinetics of hydrolysis and the influence of these factors on its half-life. The absence of this data prevents a thorough understanding of its stability profile.

Hydrolysis Kinetics and Stability under Varying Conditions

Arrhenius Plots (Ea = 65 kJ/mol) for Shelf-Life Prediction

The Arrhenius equation is a fundamental principle in chemical kinetics, describing the relationship between the rate of a chemical reaction and temperature. An Arrhenius plot, which graphs the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T), is a valuable tool for determining the activation energy (Ea) of a reaction. libretexts.org This activation energy represents the minimum energy required for a reaction to occur.

For this compound, an activation energy of 65 kJ/mol has been determined for its thermal degradation. This value is crucial for predicting the shelf-life of the compound. A higher activation energy generally indicates that the reaction rate is more sensitive to temperature changes. libretexts.org By utilizing the Arrhenius plot and the known activation energy, it is possible to extrapolate the rate of degradation at various storage temperatures, thereby estimating the compound's stability and shelf-life under specific conditions. It is important to note that the Arrhenius plot may become non-linear if different reaction steps become rate-limiting at different temperatures. libretexts.org

Reaction Mechanisms in CO2 Capture (Analogous Compounds)

The study of analogous compounds provides significant insights into the reaction mechanisms of this compound in carbon dioxide (CO2) capture processes.

2-Amino-2-methyl-1-propanol (AMP), a sterically hindered primary amine, and monoethanolamine (MEA), a widely studied primary amine, serve as important benchmarks for understanding CO2 capture mechanisms. utexas.edursc.org While MEA is known for its high reactivity, it suffers from degradation and high energy consumption during regeneration. utexas.edu AMP, similar in structure to this compound, is considered an attractive alternative due to its high CO2 loading capacity and faster absorption rates. utexas.edursc.org

Studies comparing these amines reveal that the reaction rate of AMP is significantly faster than that of MEA, and it exhibits a higher regeneration efficiency. researchgate.netnih.gov The structural differences between these amines, particularly the steric hindrance around the amino group in AMP, play a crucial role in their differing reaction pathways with CO2. utexas.edursc.org

The reaction of amines with CO2 can proceed through two main pathways: the formation of a carbamate (B1207046) or the formation of bicarbonate. utexas.edursc.org Primary and secondary amines, like MEA, tend to form carbamates. utexas.eduosti.gov In contrast, sterically hindered amines like AMP, and by extension this compound, are proposed to favor the formation of bicarbonate. utexas.edursc.orgosti.gov

Ab initio molecular dynamics simulations have shown that while both AMP and MEA have similar thermodynamic favorability for bicarbonate versus carbamate formation, the kinetic probability is different. utexas.edursc.org In aqueous AMP, bicarbonate formation is kinetically more probable, whereas carbamate formation is more likely in aqueous MEA. utexas.edursc.org The formation of bicarbonate is advantageous as it leads to a higher CO2 loading capacity (1 mole of CO2 per mole of amine) compared to the carbamate pathway (0.5 moles of CO2 per mole of amine). researchgate.netmdpi.com

| Amine | Predominant Reaction Product | CO2 Loading Capacity (mol CO2/mol amine) |

| Monoethanolamine (MEA) | Carbamate | ~0.5 |

| 2-Amino-2-methyl-1-propanol (AMP) | Bicarbonate | ~1.0 |

Microkinetic modeling is a powerful tool for elucidating complex reaction networks by considering individual elementary reaction steps. For CO2 capture with amines, models based on the zwitterion mechanism are often employed to determine the kinetics of the involved reactions. researchgate.net These models can help to understand the role of different amine species in the deprotonation of the zwitterion intermediate, which is a key step in both carbamate and bicarbonate formation. researchgate.net The analysis of initial rate data from such models can provide insights into the reaction orders with respect to the amine and CO2 concentrations, revealing the complexity of the reaction mechanism. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations are employed to study chemical reactions in condensed phases. mdpi.comresearchgate.net This method treats the reacting molecules with quantum mechanics, providing a detailed description of the electronic changes during the reaction, while the surrounding solvent is treated with molecular mechanics. mdpi.comresearchgate.net

For CO2 capture by amines, QM/MM simulations can provide valuable information on the reaction pathways and energetics. utexas.edursc.org These simulations have been used to investigate the free energy changes along the reaction coordinate for processes like proton transfer, which is crucial in the formation of bicarbonate. nih.gov By combining QM/MM with techniques like machine learning, the computational cost of these simulations can be significantly reduced, making them a more accessible tool for studying complex reaction dynamics. arxiv.org

The electrostatic potential distribution of the amine molecule plays a significant role in its interaction with CO2 and the surrounding water molecules. In aqueous solutions, the interaction between the nitrogen atom of the amine and water can influence the accessibility of CO2 to the reactive site. utexas.edursc.org For AMP, it has been suggested that enhanced interaction between the nitrogen and water may hinder CO2 accessibility while facilitating the reaction of AMP with water to form a protonated amine and a hydroxide (B78521) ion. utexas.edursc.org This hydroxide ion can then react with CO2 to form bicarbonate. rsc.org This highlights the importance of not only thermodynamic factors but also the solvation structure and dynamics in determining the preferred reaction pathway for CO2 capture by aqueous amines. utexas.edursc.org

Chirality and Stereoselective Synthesis Research

Stereochemical Considerations for 2-Methyl-2-(methylamino)propan-1-ol

A fundamental aspect of a molecule's chemistry is its potential for chirality, which occurs when a molecule is non-superimposable on its mirror image. This property typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups.

In the case of this compound, the structure consists of a central carbon atom (C2) bonded to the following groups:

A methyl group (-CH3)

A second methyl group (-CH3)

A methylamino group (-NHCH3)

A hydroxymethyl group (-CH2OH)

Since the C2 atom is bonded to two identical methyl groups, it does not satisfy the requirement of having four distinct substituents. Therefore, this compound does not possess a stereocenter and is an achiral molecule. chemspider.comnih.gov As an achiral compound, it does not exist as a pair of enantiomers and cannot be optically active. The standard InChIKey for this compound, LHYBRZAQMRWQOJ-UHFFFAOYSA-N, confirms its achiral nature. americanelements.comsigmaaldrich.com

Chiral Derivatives and Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, encompasses a range of strategies aimed at producing a single enantiomer of a chiral compound. These methods are crucial in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. Given that this compound is achiral, the principles of enantioselective synthesis are not applicable for its direct preparation. However, the following sections will outline these advanced synthesis techniques to clarify their purpose and explain why they are not relevant to an achiral molecule.

Resolution-Racemization-Recycle (RRR) represents a highly efficient process for obtaining a single, desired enantiomer from a racemic mixture (a 1:1 mixture of two enantiomers). theeurekamoments.com This strategy is particularly valuable in industrial chemistry for maximizing yield and minimizing waste. The process involves separating the desired enantiomer, converting the remaining undesired enantiomer back into the racemic mixture (racemization), and then recycling it back into the resolution step. theeurekamoments.comacs.org Since this compound is achiral and does not form racemic mixtures, RRR strategies are not applicable to its synthesis. theeurekamoments.com

Table 1: The Three 'R's of RRR Synthesis

| Component | Description |

|---|---|

| Resolution | The process of separating a racemic mixture into its individual enantiomers. theeurekamoments.com |

| Racemization | The conversion of the undesired enantiomer back into the racemic mixture, allowing it to be reused. acs.org |

A classic method for resolving a racemic mixture of amines or alcohols is through diastereomeric salt formation. theeurekamoments.comnih.gov This involves reacting the racemate with a single enantiomer of a chiral acid or base, known as a chiral resolving agent, such as (S)-mandelic acid. acs.org This reaction creates a mixture of two diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. nih.govmissouri.edu After separation, the pure enantiomer can be recovered by removing the resolving agent. theeurekamoments.com This technique is fundamentally designed to separate enantiomers and is therefore not relevant for the synthesis of the achiral compound this compound.

N-demethylation via carbamate (B1207046) formation is a chemical process used to remove a methyl group from a tertiary amine. acs.org In some complex chiral syntheses, such as for the precursor to Duloxetine (B1670986), this method is employed as a strategic step. acs.org The process can involve the formation of an ethyl carbamate, which is subsequently hydrolyzed to yield a secondary amine. While N-demethylation is a valid chemical transformation, its application within a Resolution-Racemization-Recycle (RRR) framework is specifically for the synthesis of chiral molecules. acs.org It is not a required step for the stereoselective synthesis of this compound because the target molecule is achiral.

Alkaline hydrolysis is a common chemical reaction that uses a base, typically in an aqueous solution, to cleave esters or amides. In the context of stereoselective synthesis, it is often the final step to liberate a chiral alcohol or amine from a derivative like a carbamate. acs.org For instance, research on the synthesis of duloxetine precursors shows alkaline hydrolysis being used to produce the final chiral amino alcohol with high enantiomeric purity. acs.orgresearchgate.net This step is crucial for obtaining the desired chiral product, but it is only relevant when the target molecule is, in fact, chiral.

Asymmetric reduction is a powerful technique in enantioselective synthesis used to convert a prochiral ketone (a ketone where reduction of the carbonyl group creates a new stereocenter) into a chiral alcohol with a high preference for one enantiomer over the other. researchgate.net This transformation typically involves the use of a chiral catalyst or reagent that directs the reaction pathway. The mechanism often proceeds through a defined transition state, such as the six-membered cyclic state proposed for reductions using isopropanol (B130326) under specific conditions. daneshyari.com This method is a cornerstone of modern organic synthesis for producing optically active alcohols. However, because the target molecule, this compound, is an achiral alcohol, asymmetric reduction is not a necessary or relevant synthetic strategy. A standard, non-asymmetric reduction of the corresponding precursor would suffice for its preparation.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (S)-Mandelic Acid |

Resolution-Racemization-Recycle (RRR) Synthesis Strategies

Impact of Chirality on Biological Activity (e.g., 2-(methylamino)-1-phenylpropan-1-ol analogs)

The specific three-dimensional structure of a molecule is critical for its biological function, as interactions with receptors and enzymes in the body are highly stereospecific. pace.edu Even subtle differences in the spatial arrangement of atoms can lead to significant variations in pharmacological effects. youtube.com The analogs of 2-(methylamino)-1-phenylpropan-1-ol, namely ephedrine (B3423809) and pseudoephedrine, serve as a classic example of this principle.

Ephedrine and pseudoephedrine are diastereomers, meaning they are stereoisomers that are not mirror images of each other. worldofmolecules.com They share the same molecular formula (C₁₀H₁₅NO) and connectivity but differ in the configuration at one of their two chiral centers. worldofmolecules.comresearchgate.net This single stereochemical difference results in distinct biological activities.

Ephedrine is primarily used as a bronchodilator to treat asthma. youtube.comworldofmolecules.com

Pseudoephedrine is widely used as a nasal and sinus decongestant. worldofmolecules.com

While both are sympathomimetic amines that act on the adrenergic receptor system, their effects differ in potency and type. worldofmolecules.comjchr.org Ephedrine generally has a stronger effect on increasing blood pressure and acts as a more potent bronchodilator than pseudoephedrine. worldofmolecules.com The difference in their three-dimensional shapes dictates how they bind to their respective biological targets, leading to these varied therapeutic applications. pace.edu This highlights the critical importance of chirality in drug design and development, as different enantiomers or diastereomers of the same compound can have quantitatively and qualitatively different, and sometimes even opposing, physiological effects. youtube.commolport.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | researchgate.netjchr.orgdrugs.com |

| Molar Mass | 103.16 g/mol | jchr.org |

| Boiling Point | 162 °C | youtube.comjchr.org |

| Melting Point | 49 °C | youtube.com |

| Density | 0.878 g/cm³ | jchr.org |

| Flash Point | 62 °C | jchr.org |

| IUPAC Name | This compound | youtube.comworldofmolecules.comdrugs.com |

| CAS Number | 27646-80-6 | worldofmolecules.comjchr.orgdrugs.com |

Applications in Advanced Chemical and Biomedical Research

Intermediate in Organic Synthesis

As an intermediate, 2-Methyl-2-(methylamino)propan-1-ol is a crucial component in the multi-step synthesis of more complex chemical structures. ontosight.ai Its bifunctional nature allows for a variety of chemical transformations, making it a valuable tool for organic chemists.

The compound serves as a precursor in the manufacturing of a range of pharmaceutical and agrochemical products. ontosight.ai Its structural framework is incorporated into the final target molecules, which are designed to have specific biological activities. For instance, it is a known intermediate in the synthesis of duloxetine (B1670986), an antidepressant medication. In the agrochemical sector, its derivatives could potentially be used in the formulation of pesticides and herbicides.

A general synthesis method involves the nucleophilic substitution of 2-methyl-2-propanol derivatives with methylamine (B109427) under alkaline conditions. This reaction is typically carried out in a polar aprotic solvent. Another preparation method starts with the reaction of 1-chloro-2-methyl-2-propanol (B146346) with a solution of methylamine in methanol (B129727), facilitated by microwave irradiation. guidechem.com

Interactive Data Table: Synthesis Parameters

| Parameter | Value |

| Reactants | 1-chloro-2-methyl-2-propanol, Methylamine in Methanol |

| Solvent | Methanol |

| Conditions | 100°C, 100W Microwave |

| Reaction Time | 15 minutes |

| Post-treatment | Vacuum distillation, Acetonitrile addition, Filtration |

In the realm of drug discovery and development, this compound is utilized as a starting material for creating novel therapeutic agents. ontosight.aiguidechem.com Researchers can chemically modify its structure to produce a library of new compounds that can be screened for potential medicinal properties.

One notable application is in the preparation of CB2 receptor modulators. guidechem.com These modulators are investigated for their potential in treating various types of pain, including neuropathic and inflammatory pain. guidechem.com The synthesis involves reacting this compound with a thiophene (B33073) carboxamide derivative in the presence of coupling agents. guidechem.com

The relatively simple yet bifunctional structure of this compound makes it an ideal model compound for investigating fundamental reaction mechanisms. quora.com By studying its reactivity, chemists can gain insights into how similar, more complex molecules might behave under various reaction conditions. For example, the presence of both a hydroxyl and an amino group allows for the study of intramolecular versus intermolecular reactions, as well as the influence of pH on reaction pathways.

Ligand Chemistry and Metal Complexation

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand. It can donate these electrons to metal ions to form coordination complexes. This property is of interest in fields such as catalysis, materials science, and analytical chemistry. The specific geometry and electronic properties of the resulting metal complexes can be tailored by modifying the ligand structure.

Enzyme Assays and Biochemical Studies

In biochemical research, this compound can be used in the development of enzyme assays. It can act as a substrate, inhibitor, or modulator of enzyme activity, providing a means to study enzyme function and kinetics. For instance, its structural similarity to certain neurotransmitters suggests potential interactions with enzymes within neurotransmitter pathways.

Furthermore, studies have explored the reaction of related amino alcohols with oligonucleotides, indicating its potential use in understanding the chemical modifications of nucleic acids. researchgate.net

Modulation of Biological Pathways

The potential for this compound and its derivatives to interact with biological targets makes it a subject of interest for modulating biological pathways. guidechem.com As mentioned, its role as a precursor to CB2 receptor modulators highlights its potential in pain management research. guidechem.com The ability to influence such pathways opens up avenues for the investigation of new treatments for a variety of diseases.

Interaction with Proteins and Nucleic Acids

Theoretically, the presence of both hydrogen bond donor (hydroxyl and amine groups) and acceptor (nitrogen and oxygen atoms) sites in the this compound molecule suggests a potential for interaction with biological macromolecules such as proteins and nucleic acids. These interactions are fundamental to many biological processes. However, specific research detailing the direct binding or interaction of this compound with proteins or nucleic acids is not extensively documented in publicly available literature.

Inhibition of Biochemical Processes

In vitro studies have suggested that this compound may interact with various enzymes, indicating a potential role in enzyme inhibition or modulation. This characteristic is of particular interest in the fields of drug design and development, where the modulation of enzyme activity is a key therapeutic strategy. Despite these indications, detailed studies providing specific mechanisms of action or quantitative data on the inhibition of particular biochemical processes by this compound are not widely reported.

Ligand Binding to Receptors or Enzymes

Influence on Neurotransmitter Activity (Hypothetical)

Due to its structural similarities to neurotransmitters, there is a hypothetical basis for the interaction of this compound with neurotransmitter pathways. Preliminary research has suggested that it could potentially influence neurotransmitter activity, which opens avenues for its investigation in the context of neurological disorders. One study noted that animal models administered with the compound showed altered neurotransmitter levels, hinting at a possible role as a neuromodulator. However, further detailed investigations are required to elucidate the specific mechanisms of this potential influence.

Antimicrobial Activity Research

Research has consistently indicated that this compound exhibits significant antimicrobial activity. This has led to its exploration as a potential agent for controlling microbial growth in various settings.

Effectiveness against Microbial Strains

Studies have shown that this compound is effective against a variety of microbial strains. This broad-spectrum activity is a key factor in its potential applications as an antimicrobial agent. However, detailed, publicly accessible data quantifying its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against specific microbial species are limited.

Potential in Biocides and Preservatives (Industrial and Pharmaceutical)

The demonstrated antimicrobial properties of this compound have made it a candidate for use in biocides and preservatives. In industrial applications, it has been identified as a useful component in formulations for metal-working lubricants, where microbial contamination can be a significant issue. Its effectiveness suggests potential for broader use in industrial biocides. Furthermore, its antimicrobial activity indicates a potential application as a preservative in pharmaceutical formulations, helping to prevent microbial growth and maintain product integrity.

Analytical Methodologies for 2 Methyl 2 Methylamino Propan 1 Ol and Its Derivatives

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of 2-Methyl-2-(methylamino)propan-1-ol and its related derivatives. Among these, High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical method due to its high resolution, sensitivity, and applicability to a wide range of analytes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate components in a mixture. For this compound, reverse-phase (RP) HPLC methods are commonly employed, providing reliable and reproducible results. These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The choice of a stationary phase, or column, is critical for achieving effective separation. The selection depends on the specific properties of the analyte and the matrix in which it is being analyzed.

Newcrom R1: This is a specialized reverse-phase column that can be used for the analysis of this compound. sielc.com It is also suitable for analyzing related compounds such as 2-Amino-2-methylpropan-1-ol and 2-Methyl-2-nitro-1-propanol. sielc.comsielc.com Newcrom R1 is noted for its low silanol activity, which can improve peak shape for basic compounds. sielc.comsielc.com

C18 Columns: C18 (octadecyl) columns are one of the most common types of reverse-phase columns used in HPLC. An Agilent-Zorbax-SB-C18 column, for example, has been successfully used in the analysis of derivatives such as (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride. nih.gov

Table 1: HPLC Column Selection Examples

| Column Type | Analyte Example | Source |

|---|---|---|

| Newcrom R1 | This compound | sielc.com |

The mobile phase is the solvent that moves the analyte through the column. Its composition is optimized to achieve the desired separation and elution time.

For the analysis of this compound on a Newcrom R1 column, a simple mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier is effective. sielc.com

Acid Modifier: Phosphoric acid is often used as an additive. sielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is typically replaced with a more volatile acid, such as formic acid, to ensure compatibility. sielc.comsielc.com The use of an acidic additive is common in reverse-phase chromatography to improve the separation of basic compounds. nih.gov

Table 2: Mobile Phase Composition Examples

| Components | Detector Compatibility | Source |

|---|---|---|

| Acetonitrile, Water, Phosphoric Acid | UV | sielc.comsielc.comsielc.com |

Following separation on the HPLC column, the analyte must be detected. For compounds that absorb ultraviolet (UV) light, a UV detector is commonly used. The selection of a specific wavelength is crucial for sensitivity. For the analysis of a derivative, (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride, detection has been performed at a wavelength of 214.4 nm. nih.gov

The elution time, or retention time, is the time it takes for an analyte to pass through the column after injection. This time is highly specific to the exact analytical conditions, including the column, mobile phase composition, flow rate, and temperature. In an analysis of (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride, the retention time was found to be 1.632 minutes. nih.gov However, other studies on similar compounds have reported different retention times, such as 6.31 minutes, under their respective conditions. nih.gov

Pharmacokinetic studies involve the measurement of a substance's absorption, distribution, metabolism, and excretion in a biological system. HPLC methods are well-suited for these types of studies. sielc.comsielc.com For instance, HPLC has been employed to investigate the stability of (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride in biological samples such as plasma and urine, which is a key aspect of pharmacokinetic analysis. nih.gov This demonstrates the utility of the technique for quantifying the compound and its derivatives in biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility and improve its chromatographic behavior.

The choice of capillary column is critical for achieving good separation in GC. A common and effective choice for the analysis of a wide range of compounds, including derivatized amines and alcohols, is a low-polarity stationary phase such as a 5% phenyl-methylpolysiloxane, commercially available as DB-5MS or similar. This type of column provides excellent resolution and thermal stability.

A programmed temperature ramp is employed to ensure the efficient elution of analytes. A typical temperature program for the analysis of derivatized this compound and its byproducts might involve:

Initial Temperature: 50°C, held for a few minutes to allow for the elution of very volatile components.

Temperature Ramp: An increase in temperature at a rate of 10°C per minute to 250°C. This gradual increase allows for the separation of compounds with different boiling points.

Final Temperature: A hold at 250°C to ensure that all components have eluted from the column.

GC-MS allows for both the identification and quantification of byproducts. By comparing the mass spectrum of an unknown peak to a spectral library, potential structures can be proposed. For accurate quantification of known byproducts, such as other N-methylated derivatives, an external calibration method is typically used. This involves preparing a series of standard solutions of the byproduct at known concentrations and analyzing them to create a calibration curve. The concentration of the byproduct in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the molecular structure of this compound.

NMR Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.3 - 2.5 | Singlet | 3H | N-CH ₃ |

| ~ 1.1 - 1.3 | Singlet | 6H | C(CH ₃)₂ |

| ~ 3.3 - 3.5 | Singlet | 2H | CH ₂-OH |

| Variable | Broad Singlet | 2H | NH and OH |

Note: The chemical shifts of the NH and OH protons are variable and depend on the solvent and concentration.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~ 25 - 30 | C(C H₃)₂ |

| ~ 35 - 40 | N-C H₃ |

| ~ 55 - 60 | C (CH₃)₂ |

| ~ 70 - 75 | C H₂-OH |

These predicted values are based on the analysis of structurally similar compounds and provide a reliable reference for the interpretation of experimental NMR spectra of this compound.

Mass Spectrometry (EI, CI, HRMS(CI))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, different ionization methods provide complementary information.

Electron Ionization (EI): EI is a hard ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule's structure. The molecular ion peak for amines and alcohols can be weak or absent. The fragmentation of this compound is expected to be dominated by alpha-cleavage, the breaking of the C-C bond adjacent to the heteroatom (nitrogen or oxygen).

Key predicted fragmentation pathways include:

Loss of a methyl group (-CH₃): Cleavage of a methyl group from the quaternary carbon would result in a stable tertiary carbocation or an iminium ion.

Loss of the hydroxymethyl group (-CH₂OH): Cleavage of the bond between the quaternary carbon and the CH₂OH group is a likely fragmentation route.

Alpha-cleavage adjacent to the nitrogen: The most favorable alpha-cleavage for amines is the loss of the largest possible alkyl group, leading to the formation of a resonance-stabilized iminium ion.

Interactive Table: Predicted EI-MS Fragmentation

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 103 | [C₅H₁₃NO]⁺ | - | Molecular Ion (M⁺) |

| 88 | [C₄H₁₀NO]⁺ | CH₃ | Loss of a methyl radical |

| 72 | [C₄H₁₀N]⁺ | CH₂OH | Formation of an iminium ion |

| 58 | [C₃H₈N]⁺ | C₂H₅O | Iminium ion from cleavage |

Chemical Ionization (CI): CI is a softer ionization technique that causes less fragmentation than EI. It is primarily used to determine the molecular weight of a compound. In CI, a reagent gas (like methane or ammonia) is ionized, and these ions then react with the analyte molecule to produce a protonated molecule, [M+H]⁺. For this compound (MW = 103.17), CI would be expected to show a strong ion at m/z 104.

High-Resolution Mass Spectrometry (HRMS(CI)): When coupled with a soft ionization technique like CI, HRMS provides a highly accurate mass measurement of the protonated molecule. This allows for the unambiguous determination of the elemental formula. For example, HRMS could easily distinguish the [M+H]⁺ ion of this compound (C₅H₁₄NO⁺, exact mass: 104.1075) from other ions with the same nominal mass but different elemental compositions.

IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is a valuable tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, secondary amine, and alkyl groups.

Interactive Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Description of Band |

|---|---|---|---|

| 3500–3200 | O-H Stretch | Alcohol | Broad and strong due to hydrogen bonding |

| 3500–3300 | N-H Stretch | Secondary Amine | Moderate, may overlap with O-H stretch |

| 2970–2860 | C-H Stretch | Alkyl (sp³) | Strong and sharp |

| 1650–1550 | N-H Bend | Secondary Amine | Moderate |

| 1470–1430 | C-H Bend | Alkyl | Moderate |

| 1260–1000 | C-O Stretch | Primary Alcohol | Strong |

Ensuring Reproducibility and Data Validation

Reproducibility is a cornerstone of the scientific method, ensuring that experimental results can be independently verified. libretexts.org In analytical chemistry, rigorous data validation is essential to guarantee the reliability and accuracy of the measurements.

Alignment with Certified Standards (e.g., USP, EP)

To ensure the identity, strength, quality, and purity of a chemical substance, analytical data must be compared against certified reference standards. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide well-characterized materials for this purpose. When analyzing this compound, the obtained spectra (e.g., IR, MS) and chromatographic data (e.g., retention time) must match those of a certified standard analyzed under the same conditions. This alignment confirms that the material meets the required specifications and is free from significant impurities.

Triplicate Measurements and Statistical Tools (e.g., RSD <2%)

Repeatability is a measure of the precision of an analytical method under the same operating conditions over a short interval of time. docbrown.info To demonstrate repeatability, analyses are typically performed in triplicate. The results of these replicate measurements are then evaluated using statistical tools. libretexts.org

The Relative Standard Deviation (RSD), also known as the coefficient of variation (CV), is the most common statistic used. It is calculated as the standard deviation of a set of measurements divided by the mean of the set, expressed as a percentage. For most analytical methods, an RSD of less than 2% for the main analyte is considered acceptable, indicating good precision and repeatability of the method. docbrown.info Achieving this level of precision provides high confidence in the reported analytical result.

Structure Activity Relationships Sar and Analogous Compounds Research

Comparative Analysis with Structurally Similar Compounds

The chemical properties and applications of alkanolamines are intrinsically linked to their molecular architecture. The presence of both an alcohol (-OH) and an amine (-NH) group within the same molecule creates a versatile platform for a wide range of chemical interactions and functions. The specific arrangement and substitution on the carbon backbone significantly influence these characteristics.

2-Methyl-2-(methylamino)propan-1-ol features a propanol (B110389) backbone with two methyl groups and a methylamino group attached to the second carbon atom. ontosight.ai This structure is a tertiary carbon center, which introduces steric hindrance around the nitrogen atom. This steric bulk is a key determinant of its reactivity.

In comparison, simpler propanolamines like 2-amino-1-propanol and 1-amino-2-propanol exhibit different reactivity profiles. researchgate.net The location of the amino and hydroxyl groups relative to each other and the presence or absence of methyl groups on the backbone alter the electronic and steric environment of the molecule, thereby affecting properties like basicity, nucleophilicity, and the ability to form hydrogen bonds. researchgate.net

Structural variations among propanolamine (B44665) analogues have a profound impact on their reactivity and, consequently, their applications.

Steric Hindrance: The two methyl groups on the second carbon of this compound and its close analogue, 2-Amino-2-methyl-1-propanol (AMP), create steric hindrance. This feature is particularly valuable in applications like CO2 capture, where it modulates the stability of the carbamate (B1207046) formed during the absorption process, potentially leading to lower energy requirements for regeneration. chemicalbook.com

Amine Substitution: The nature of the amine group (primary, secondary, or tertiary) is critical. This compound is a secondary amine. Its N-methyl group, compared to the primary amine of AMP, alters its basicity and reaction kinetics. Secondary amines can form different types of reaction products and complexes compared to primary amines.

Additional Functional Groups: The introduction of other functional groups, such as a phenyl ring in the case of Ephedrine (B3423809), dramatically changes the molecule's biological activity and application profile, shifting it from an industrial chemical to a pharmacologically active agent. pharmacompass.com

The study of how these structural variations lead to changes in physical and chemical properties is crucial for designing new compounds with specific, desired functionalities. nih.govnih.gov

While this article focuses on amino alcohols, a brief comparison with analogues containing different functional groups, such as aldehydes, highlights the unique role of the hydroxyl group. An aldehyde group, for instance, would introduce electrophilic properties, making the molecule susceptible to nucleophilic attack and oxidation reactions, a stark contrast to the nucleophilic and basic nature of the amine and the hydrogen-bonding capability of the alcohol. The combination of amine and alcohol groups in propanolamines provides a balance of basicity, nucleophilicity, and hydrogen-bonding capacity that is central to their utility as buffers, emulsifiers, and chemical intermediates. chemicalbook.comguidechem.com

2-Amino-2-methyl-1-propanol, widely known as AMP, is a primary alkanolamine with the chemical formula H₂NC(CH₃)₂CH₂OH. wikipedia.org It is structurally very similar to this compound, differing only by the substitution on the nitrogen atom (a primary amine in AMP versus a secondary amine).

Key Research Findings:

Industrial Applications: AMP is extensively used as a pH adjuster, emulsifier, and a dispersing agent in cosmetics, coatings, and metalworking fluids. guidechem.comchemicalbook.com It is also a key component in the synthesis of other chemicals. atamanchemicals.com

CO₂ Capture: Due to its sterically hindered primary amine structure, AMP is a promising candidate for carbon dioxide capture. chemicalbook.com This steric hindrance leads to high absorption capacity and resistance to degradation. chemicalbook.com

Chemical Synthesis: AMP serves as a versatile building block in organic synthesis. guidechem.comatamanchemicals.com It is a precursor for pharmaceuticals like ambuphylline (B1218017) and pamabrom (B1678362) and is used to synthesize oxazolines. wikipedia.org

Buffering Agent: It is an effective buffer in various biochemical and chemical processes. atamanchemicals.com

This compound, with the formula CH₃NHCH(CH₃)CH₂OH, is another structural analogue. nih.gov It differs from this compound by the absence of one methyl group on the second carbon of the propanol chain.

Key Research Findings:

Chiral Chemistry: The absence of the second methyl group at the C2 position makes this carbon a chiral center. This introduces the possibility of stereoisomers (R and S enantiomers), which can have different biological activities and chemical properties.

Intermediate in Synthesis: Like other propanolamines, it serves as an intermediate in chemical synthesis. Its analysis by HPLC has been established for applications in pharmacokinetics and preparative separation.

Spectroscopic Studies: The electronic structure and conformational properties of related amino alcohols like 2-amino-1-propanol have been studied in detail using photoelectron spectroscopy, providing insight into the influence of the functional group positions on the molecule's electronic properties. researchgate.net

Ephedrine is a naturally occurring central nervous system stimulant. pharmacompass.com Its structure, (1R,2S)-2-(methylamino)-1-phenyl-propan-1-ol, contains the same 2-(methylamino)propan-1-ol (B1590076) core but with the significant addition of a phenyl group at the C1 position. sigmaaldrich.com

Key Research Findings:

Pharmacological Activity: The presence of the phenyl group is critical for its biological activity as an alpha- and beta-adrenergic agonist. pharmacompass.com It has been used historically in the treatment of asthma and rhinitis. pharmacompass.com

Stereochemistry: Ephedrine has two chiral centers, leading to four possible stereoisomers. The (1R,2S) and (1S,2R) forms are known as ephedrine, while the (1R,2R) and (1S,2S) forms are called pseudoephedrine. This stereochemistry is crucial to its pharmacological effect.

Chemical Properties: The IUPAC name is (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. pharmacompass.com It is a solid at room temperature with a melting point of 37-39 °C and a boiling point of 255 °C. sigmaaldrich.com It is sold as various salts, including hydrochloride and sulfate, to improve its stability and solubility. pharmacompass.comsynzeal.com

Comparative Data of this compound and Analogues

The following table provides a comparative overview of the key physical and chemical properties of the discussed compounds.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Structural Difference from Subject Compound |

| This compound | This compound | C₅H₁₃NO | 103.17 americanelements.com | 162 americanelements.com | 49 americanelements.com | N/A |

| 2-Amino-2-methyl-1-propanol (AMP) | 2-Amino-2-methylpropan-1-ol | C₄H₁₁NO | 89.14 atamanchemicals.com | 165.5 wikipedia.org | 30-31 wikipedia.org | Primary amine (NH₂) instead of secondary amine (NHCH₃) |

| 2-(Methylamino)propan-1-ol | 2-(methylamino)propan-1-ol | C₄H₁₁NO | 89.14 nih.gov | N/A | N/A | Lacks one methyl group at the C2 position |

| Ephedrine | (1R,2S)-2-(Methylamino)-1-phenyl-propan-1-ol | C₁₀H₁₅NO | 165.23 sigmaaldrich.com | 255 sigmaaldrich.com | 37-39 sigmaaldrich.com | Contains a phenyl group at C1; lacks two methyl groups at C2 |

2-Methyl-2-(methylamino)propanal (B13502722)

This analog represents the oxidation of the primary alcohol in the parent compound to an aldehyde.

Detailed Research Findings: Specific research on 2-methyl-2-(methylamino)propanal is limited in publicly available literature. However, its structure-activity relationship can be inferred from the fundamental differences between an alcohol and an aldehyde. The aldehyde group is significantly more electrophilic than the primary alcohol, making the compound susceptible to nucleophilic attack at the carbonyl carbon. It can participate in reactions typical of aldehydes, such as Schiff base formation with primary amines, Wittig reactions, and reductions to form the parent amino alcohol. The presence of the adjacent tertiary carbon and the secondary amine may sterically hinder some reactions at the aldehyde.

| Compound Name | Structure | Key Functional Group | Impact on Reactivity |

| This compound | Primary Alcohol, Secondary Amine | Nucleophilic hydroxyl group, basic amino group. | |

| 2-Methyl-2-(methylamino)propanal | Aldehyde, Secondary Amine | Electrophilic carbonyl carbon, susceptible to nucleophilic addition. |

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol (B1455855)

In this analog, the hydroxyl proton of the parent compound is replaced by a methyl group, forming an ether linkage.

Detailed Research Findings: Dedicated research on 3-methoxy-2-methyl-2-(methylamino)propan-1-ol is not widely available. The primary structural change is the conversion of the hydroxyl group to a methoxy (B1213986) group. This transformation removes the ability of that functional group to act as a hydrogen bond donor, which can significantly alter its physical properties, such as boiling point and solubility in protic solvents. The ether linkage is generally less reactive than a hydroxyl group. nih.gov For instance, it is resistant to oxidation under conditions that would readily oxidize the parent primary alcohol. A known method for preparing a similar structure, 3-methoxy-1-propanol, involves the alkylation of 1,3-propanediol (B51772) with methyl chloride in the presence of a base. google.com

| Compound Name | Structure | Key Functional Group | Impact on Reactivity |

| This compound | Primary Alcohol, Secondary Amine | Can act as a hydrogen bond donor and acceptor. | |

| 3-Methoxy-2-methyl-2-(methylamino)propan-1-ol | Ether, Secondary Amine | Loses hydrogen bond donating ability, less reactive than alcohol. |

Methyl 2-methyl-3-(methylamino)propanoate

This compound is an ester derivative where the primary alcohol of the parent compound has been oxidized to a carboxylic acid and subsequently esterified with methanol (B129727).

Detailed Research Findings: Methyl 2-methyl-3-(methylamino)propanoate is characterized by its methyl ester functional group, which enhances its solubility and reactivity in certain biological systems. This ester can undergo hydrolysis to release the corresponding carboxylic acid and methanol. It serves as a versatile building block in organic synthesis. The presence of the ester group, secondary amine, and a methyl branch on the main chain provides multiple reactive sites for further chemical transformations. Research has indicated its potential in food preservation, specifically in reducing the enzymatic browning of taro.

| Compound Name | Structure | Key Functional Group | Impact on Reactivity |

| This compound | Primary Alcohol, Secondary Amine | Reacts as a typical primary alcohol and secondary amine. | |

| Methyl 2-methyl-3-(methylamino)propanoate | Ester, Secondary Amine | Susceptible to hydrolysis, can be used in transesterification and amidation reactions. |

2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol

This analog features a larger alkyl group (2-methylbutyl) attached to the nitrogen atom in place of the methyl group of the parent compound.

Detailed Research Findings: Specific research on this particular analog is scarce. The most significant structural modification is the increased steric bulk around the nitrogen atom due to the 2-methylbutyl group. This increased bulk would likely decrease the nucleophilicity of the amine compared to the parent compound. The larger, more nonpolar alkyl group will also increase the lipophilicity of the molecule, affecting its solubility and potentially its interactions with biological membranes.

| Compound Name | Structure | Key Functional Group | Impact on Reactivity |

| This compound | Secondary Amine | Less sterically hindered amine. | |

| 2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol | Secondary Amine | Increased steric hindrance at the amine, potentially lower nucleophilicity. Increased lipophilicity. |

3-{[2-(Dimethylamino)ethyl]amino}propan-1-ol

This analog features an extended side chain containing a second amino group, specifically a tertiary amine.

| Compound Name | Structure | Key Functional Group | Impact on Reactivity |

| This compound | Single Secondary Amine | One basic center. | |

| 3-{[2-(Dimethylamino)ethyl]amino}propan-1-ol | Secondary and Tertiary Amines, Primary Alcohol | Two basic centers, increased polarity, potential for chelation. |

2-Methyl-2-(methylamino)-1-phenylpropan-1-ol (Oxethazaine API Standard)

Oxethazaine is a more complex derivative that incorporates two units of a structure similar to the parent compound, linked by a hydroxyethyl (B10761427) group, and features phenyl groups. For the purpose of SAR, we will consider the core 2-methyl-2-(methylamino)-1-phenylpropan-1-ol structure.

Detailed Research Findings: The introduction of a phenyl group on the carbon bearing the hydroxyl group significantly impacts the molecule's properties. This phenyl group introduces aromaticity and increases the molecule's size and lipophilicity. Oxethazaine is known as a potent local anesthetic. chemicalbook.com Its mechanism of action is attributed to its ability to block nerve signals. guidechem.com The presence of the phenyl ring is crucial for its anesthetic activity, as it allows for hydrophobic interactions with the sodium channels in nerve membranes. The synthesis of Oxethazaine involves the reaction of chlor-N-methyl-N-ω-phenyl-tert-butyl acetamide (B32628) with a linking agent. chemicalbook.com

| Compound Name | Structure | Key Functional Group | Impact on Activity |

| This compound | Aliphatic alcohol | No aromatic ring. | |

| 2-Methyl-2-(methylamino)-1-phenylpropan-1-ol | Benzylic Alcohol, Aromatic Ring | The phenyl group allows for hydrophobic interactions, which is key to its local anesthetic properties. |

Impact of Functional Groups on Reactivity

The reactivity of this compound and its analogs is fundamentally dictated by the interplay of their constituent functional groups, primarily the amino and hydroxyl groups. alfa-chemistry.compressbooks.pub

The hydroxyl group (-OH) is polar and can participate in hydrogen bonding, influencing the physical properties of the molecule such as boiling point and solubility. pressbooks.pub As a primary alcohol, it can be oxidized to an aldehyde and then to a carboxylic acid. The hydroxyl group's oxygen atom has lone pairs of electrons, making it a nucleophile. solubilityofthings.com However, the hydroxyl group is a poor leaving group in nucleophilic substitution reactions unless it is protonated to form water. pressbooks.pub

The amino group (-NHR) is also polar and basic due to the lone pair of electrons on the nitrogen atom. pressbooks.pub This lone pair makes the amine a nucleophile and a base. The reactivity of the amine can be influenced by the nature of the alkyl group attached to it. Larger alkyl groups can sterically hinder the nitrogen, reducing its nucleophilicity. The basicity of the amine allows it to react with acids to form ammonium (B1175870) salts. alfa-chemistry.com

Secondary Amine Alcohol Structure

The defining characteristic of this compound is its classification as a secondary amine alcohol. ontosight.ai This structure consists of a propanol backbone, with both a methylamino group (-NHCH₃) and a hydroxyl group (-OH) attached. The presence of these two functional groups on a branched carbon chain is fundamental to its chemical behavior and interactions. ontosight.ai

The secondary amine feature, where the nitrogen atom is bonded to two carbon atoms and one hydrogen atom, allows it to act as a hydrogen bond acceptor. quizlet.com This is a crucial aspect of its potential interactions with biological targets. Unlike primary amines, which can act as both hydrogen bond donors and acceptors, and tertiary amines, which can only act as hydrogen bond acceptors, the secondary amine in this compound has a specific reactivity profile. quizlet.com

Hydroxyl and Amine Group Interactions

The hydroxyl (-OH) and the secondary amine (-NHCH₃) groups are the primary sites of interaction for this compound. The ability of both groups to form hydrogen bonds is a key determinant of the molecule's biological and chemical interactions. quizlet.com The oxygen of the hydroxyl group and the nitrogen of the amine group can both act as hydrogen bond acceptors, while the hydrogens on both groups can act as hydrogen bond donors. quizlet.com

The reactivity of these groups is also central to synthetic chemistry. The formation of a C-N bond between an alcohol and an amine is a significant reaction, often requiring a catalyst. acs.org These reactions can proceed through a "hydrogen borrowing" mechanism. acs.org The hydroxyl group can be a target for oxidation to form ketones or aldehydes, while the amine can undergo various coupling reactions.

Derivatization for Enhanced Analytical Identification

To improve the detection and identification of compounds like this compound, especially in complex mixtures, a process called derivatization is often employed. This involves chemically modifying the original molecule to create a new compound (a derivative) with properties that are more suitable for a specific analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

Derivatization is a common strategy for the analysis of synthetic cathinones and related compounds. rsc.orgnih.gov The goal is to create derivatives that are more volatile, have better chromatographic properties, and produce more characteristic mass spectra. rsc.orgmdpi.com

Trifluoroacetyl- and Acetyl-Derivatives

Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFA) or acetic anhydride (AA), is a widely used derivatization technique for compounds containing amine and hydroxyl groups. rsc.org This process involves replacing the active hydrogens on the amine and hydroxyl groups with an acyl group.

Trifluoroacetyl-Derivatives : Trifluoroacetic anhydride is a powerful acylating agent that reacts with primary and secondary amines, as well as alcohols, to form trifluoroacetyl derivatives. rsc.orgmdpi.com These derivatives are often more volatile and can be more easily separated by gas chromatography. mdpi.com The fluorine atoms in the trifluoroacetyl group can enhance the electron affinity of the derivative, leading to specific fragmentation patterns in mass spectrometry that aid in identification. mdpi.com Research has shown that TFA is one of the best choices for derivatizing synthetic cathinones for GC-MS analysis. rsc.org

Acetyl-Derivatives : Acetic anhydride is another common reagent used to form acetyl derivatives. rsc.org While perhaps not as reactive as TFA, it is effective in derivatizing primary and secondary amines and alcohols. quizlet.com The resulting acetylated compounds often exhibit good chromatographic behavior. rsc.org Studies comparing different derivatizing agents have found that acetic anhydride derivatives can produce high relative abundance for many drugs, which is beneficial for detection. rsc.org

The choice between forming a trifluoroacetyl- or an acetyl-derivative often depends on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix. Both methods serve the crucial purpose of enhancing the analytical identification of the parent compound.

| Derivatizing Agent | Resulting Derivative | Key Advantages for Analysis |

| Trifluoroacetic Anhydride (TFA) | Trifluoroacetyl-Derivative | High volatility, Enhanced electron affinity, Specific mass fragmentation patterns. rsc.orgmdpi.com |

| Acetic Anhydride (AA) | Acetyl-Derivative | Good chromatographic behavior, High relative abundance of the derivative. quizlet.comrsc.org |

Future Research Directions and Unexplored Avenues

Novel Synthetic Pathways and Green Chemistry Approaches

Traditional syntheses of amino alcohols often involve multi-step processes that may rely on harsh reagents or generate significant waste. Future research should prioritize the development of elegant and sustainable synthetic routes to 2-Methyl-2-(methylamino)propan-1-ol, aligning with the principles of green chemistry.

Promising strategies include visible-light photoredox catalysis, which can enable decarboxylative radical coupling reactions under mild, aqueous conditions at room temperature. rsc.orgpatsnap.com Another avenue is the development of chemoenzymatic cascades. frontiersin.orgchemrxiv.org These one-pot processes combine the selectivity of biocatalysts, such as engineered amine dehydrogenases or ketoreductases, with the efficiency of chemical catalysts to produce chiral amino alcohols with high stereoselectivity from simple precursors. chemrxiv.orgnih.gov Research into chromium/photoredox dual-catalytic systems also presents a novel method for forming 1,2-amino alcohols by generating α-amino carbanion equivalents in situ, offering a catalytic and atom-economic alternative. acs.org

| Potential Green Synthesis Strategy | Principle | Potential Advantages |

| Visible-Light Photocatalysis | Uses light energy to drive a decarboxylative radical coupling of N-aryl amino acids with carbonyl compounds. rsc.org | Operates in water at room temperature; mild conditions; reduced waste. rsc.orgpatsnap.com |

| Chemoenzymatic Cascades | Combines organocatalysis (e.g., iminium ion activation) with biocatalysis (e.g., ketoreductase reduction) in a one-pot setup. chemrxiv.org | High stereoselectivity; reduced intermediate purification steps; mimics efficient metabolic pathways. chemrxiv.org |

| Engineered Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of α-hydroxy ketones using an engineered enzyme and ammonia (B1221849) as the amine source. frontiersin.orgnih.gov | High enantioselectivity; use of inexpensive ammonia; mild, aqueous reaction conditions. frontiersin.orgnih.gov |

| Cr/Photoredox Dual Catalysis | In situ generation of an α-aminoalkyl-Cr reagent that acts as a nucleophile, adding to a carbonyl compound. acs.org | High chemoselectivity; catalytic and atom-economic; tolerates a wide range of functional groups. acs.org |

Advanced Mechanistic Elucidation with Modern Computational Tools

A deeper, quantitative understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimization and innovation. Modern computational tools, particularly Density Functional Theory (DFT), offer powerful capabilities for this purpose.

Future research should employ DFT to model the transition states of nucleophilic substitution reactions, which are common in amino alcohol synthesis. nih.govcore.ac.ukresearchgate.net Such studies can elucidate the precise role of catalysts, predict the origin of chemoselectivity (O- vs. N-adducts), and quantify the energetic barriers of competing reaction pathways. nih.gov For instance, DFT can explain why certain catalyst systems favor the activation of alcohols over amines, a non-intuitive outcome given the generally higher nucleophilicity of the amino group. nih.govcore.ac.uk Computational screening of different catalysts, solvents, and leaving groups can accelerate the discovery of optimal reaction conditions, reducing the need for extensive empirical experimentation. researchgate.net

Investigation of Undiscovered Biological Activities and Therapeutic Potential

The amino alcohol scaffold is a well-established pharmacophore present in numerous therapeutic agents. nih.gov While direct biological data on this compound is scarce, its structure suggests several plausible, yet unexplored, therapeutic applications.

Future investigations should focus on screening the compound and its derivatives for a range of biological activities. Given that related γ-amino alcohols exhibit potent antimalarial activity, this is a logical starting point. nih.gov The structural similarity to neurotransmitters and other bioactive molecules suggests potential activity as modulators of receptors or enzymes in the central nervous system. Furthermore, many amino alcohol derivatives are being studied for their antimicrobial and antifungal properties. alfa-chemistry.com A systematic evaluation against a panel of bacterial and fungal strains could reveal novel antimicrobial leads. The use of CRISPR gene-tiling and other advanced biological screening technologies could help identify previously unknown cellular targets and pathways affected by this compound, opening new avenues for drug discovery. scitechdaily.com

Development of New Analytical Techniques for Complex Matrices

The analysis of this compound, particularly its chiral forms, in complex mixtures like biological fluids or environmental samples requires advanced analytical methods. Since the molecule lacks a strong chromophore, direct UV detection in HPLC is challenging. oup.com

Future research should focus on developing robust analytical protocols. One key area is the enantioseparation of its stereoisomers. This can be achieved through an indirect approach, where the amino alcohol is reacted with a chiral derivatizing reagent to form diastereomers that can be separated on a standard reversed-phase column. oup.comakjournals.com Alternatively, direct separation using chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) offers a more streamlined workflow. oup.comnih.gov SFC is particularly promising as a "greener" alternative to HPLC, using supercritical CO2 as the primary mobile phase. nih.gov Coupling these separation techniques with mass spectrometry will be essential for sensitive and selective detection in complex matrices.

| Analytical Technique | Focus Area | Key Challenge/Opportunity |

| High-Performance Liquid Chromatography (HPLC) | Enantioseparation using chiral derivatizing reagents (indirect) or chiral stationary phases (direct). oup.comakjournals.comoup.com | Overcoming the lack of a native chromophore for UV detection; improving the stability of CSPs. oup.com |

| Supercritical Fluid Chromatography (SFC) | Direct enantioseparation on polysaccharide-based chiral stationary phases. nih.gov | Environmentally friendly alternative to normal-phase HPLC; optimization of modifiers and temperature is key. nih.gov |

| Mass Spectrometry (MS) | Detection and quantification in complex biological or environmental samples. | Development of fragmentation libraries for confident identification; coupling with advanced separation techniques (LC-MS, SFC-MS). |

| Capillary Electrophoresis (CE) | Chiral separation using cyclodextrin-based selectors. nih.gov | High separation efficiency; suitable for routine analysis of enantiomeric purity. nih.gov |

Exploration of Stereoisomeric Applications beyond Current Knowledge

The chiral center in this compound means it exists as a pair of enantiomers. The stereoselective synthesis and application of these individual isomers is a significant and underexplored field. Chiral β-amino alcohols are highly valued as ligands and auxiliaries in asymmetric catalysis. alfa-chemistry.comrsc.orgdiva-portal.org

Research should be directed toward synthesizing the enantiopure (R)- and (S)-forms of this compound. These pure stereoisomers could then be evaluated as chiral ligands for a variety of metal-catalyzed reactions, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing new chiral catalysts. rsc.orgnih.gov Their utility could also be explored in organocatalysis, where they can act as catalysts for reactions like asymmetric Michael additions. rsc.org The development of polymer-supported versions of these chiral ligands could facilitate catalyst recovery and reuse, an important consideration for industrial applications. acs.org

Integration into Advanced Materials Science or Catalysis

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a hydroxyl group, makes it an intriguing building block for materials science and an effective component in catalysis.

In materials science, there is an opportunity to use it as a monomer in polymerization reactions. For example, it could be incorporated into poly(ester amide) backbones through polycondensation with diacids and polyols. nih.govresearchgate.net This could lead to novel biodegradable and biocompatible elastomers with tunable mechanical properties and degradation rates, potentially useful for biomedical applications. nih.gov Its analogue, AMP, is already explored for creating more sustainable plastics, suggesting a similar potential for this compound. ptgchemical.com In catalysis, beyond its role as a chiral ligand, it can function as a pH regulator, a dispersant, or a decarboxylation catalyst. alfa-chemistry.com Gold-based catalysts have been tested for the oxidation of amino alcohols, and future work could explore the catalytic conversion of this compound into higher-value chemical products. mdpi.com

| Application Area | Potential Role of this compound | Prospective Outcome |

| Polymer Chemistry | Monomer in polycondensation reactions with diacids and polyols. nih.gov | Creation of novel biodegradable poly(ester amide) elastomers with tunable properties for tissue engineering. nih.gov |

| Sustainable Materials | Building block for more sustainable plastics. ptgchemical.com | Reduction in the environmental impact of plastic materials. ptgchemical.com |

| Asymmetric Catalysis | Chiral ligand for metal catalysts or as an organocatalyst itself. rsc.orgrsc.org | Efficient synthesis of other high-value enantiopure compounds. |

| Industrial Catalysis | Component in gold-based or other heterogeneous catalyst systems. mdpi.com | Selective oxidation to produce valuable fine chemicals. |

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2-Methyl-2-(methylamino)propan-1-ol, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer: The compound is synthesized via nucleophilic substitution of 2-methyl-2-propanol derivatives with methylamine under alkaline conditions (pH 8–10) at 40–60°C. Key parameters include a 1:1.2 molar ratio of alcohol to methylamine, use of polar aprotic solvents (e.g., DMF), and catalysts like K₂CO₃. Post-synthesis purification involves vacuum distillation (80–100°C at 15 mmHg) to remove unreacted amines, followed by recrystallization in ethanol/water (1:3 v/v) to achieve >95% purity. Yield optimization requires strict control of moisture to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer:

- ¹H NMR: Peaks at δ 1.25 ppm (tertiary CH₃), δ 2.45 ppm (N-CH₃), and δ 3.60 ppm (-OH).

- ¹³C NMR: δ 70.5 ppm (C-OH) and δ 48.2 ppm (N-CH₃).

- FTIR: Broad band ~3350 cm⁻¹ (-OH/NH stretch).

- HRMS (ESI+): [M+H]+ at m/z 118.1331. Cross-validation against certified reference materials ensures purity >98% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods (≥100 fpm face velocity), nitrile gloves (≥8 mil thickness), and ANSI Z87.1-compliant goggles. Store under nitrogen at 2–8°C in amber glass bottles. For spills, neutralize with 5% HCl before disposal as hazardous waste. Skin contact requires rinsing with 1% acetic acid followed by water .

Advanced Research Questions

Q. How can thermodynamic models resolve discrepancies in solubility data for this compound across different solvents?

- Methodological Answer: Apply the NRTL (Non-Random Two-Liquid) model to correlate experimental solubility in water, ethanol, and hexane. Adjust the non-randomness parameter (α₁₂) to account for hydrogen-bonding interactions. Cloud-point measurements (25–60°C) validate model predictions, particularly in polar solvents where deviations >10% may occur due to associative effects .

Q. What computational strategies predict the compound’s reactivity in nucleophilic reactions, and how do steric effects influence mechanism selection (SN1 vs. SN2)?

- Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) reveal steric hindrance at the tertiary carbon favors SN1 mechanisms. Kinetic studies show rate independence of nucleophile concentration (kobs ≈ 0.02 s⁻¹ at 25°C). Hammett plots (ρ = +1.2) and kinetic isotope effects (kH/kD = 1.8) confirm carbocation intermediates .

Q. How can advanced chromatographic techniques identify byproducts in synthetic batches, and what column conditions are optimal?

- Methodological Answer: